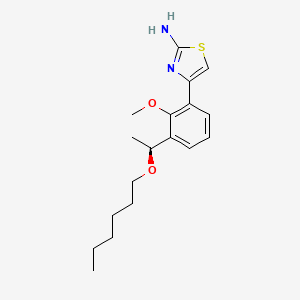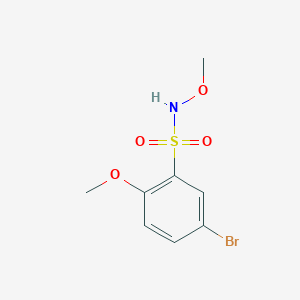
5-bromo-N,2-dimetoxi bencenosulfonamida
Descripción general
Descripción
Molecular Structure Analysis
The SMILES string of this compound is COc1ccc(Br)cc1S(=O)(=O)N . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Inhibidores de la α-Glucosidasa
El compuesto se ha utilizado en la síntesis de derivados de 5-bromo-2-aril benzimidazol, que se han evaluado como posibles inhibidores de la enzima α-glucosidasa . Estos compuestos han mostrado una actividad excelente a moderada, con algunos compuestos mostrando incluso una mejor inhibición que el fármaco estándar acarbose . Esto los convierte en posibles candidatos para el tratamiento de la diabetes tipo 2 .
Síntesis de la Coenzima Q
“5-bromo-N,2-dimetoxi bencenosulfonamida” es un intermedio clave para preparar la familia de la Coenzima Qn . Se sabe que la Coenzima Q actúa como mediadores móviles para la transferencia de electrones entre enzimas redox en la cadena de transporte de electrones de las mitocondrias y los sistemas respiratorios bacterianos . También actúa como antioxidante al reducir los radicales libres y se utiliza ampliamente en el tratamiento de enfermedades cardiovasculares y trastornos mitocondriales .
Marcador de la Síntesis de ADN
El compuesto es un análogo de pirimidina halogenada sintético, 5-bromo-2′-desoxiuridina (BrdU), que es un marcador de la síntesis de ADN . Este nucleósido exógeno ha generado información importante sobre los mecanismos celulares del desarrollo del sistema nervioso central en una variedad de animales, incluidos insectos, aves y mamíferos .
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various physiological processes.
Mode of Action
Sulfonamides generally inhibit the function of their targets, leading to various downstream effects .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that this compound may affect pathways related to carbonic anhydrase and dihydropteroate synthetase .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound may have various effects depending on its specific targets .
Análisis Bioquímico
Biochemical Properties
5-bromo-N,2-dimethoxybenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, 5-bromo-N,2-dimethoxybenzenesulfonamide has been shown to inhibit certain sulfonamide-sensitive enzymes, thereby affecting metabolic pathways .
Cellular Effects
The effects of 5-bromo-N,2-dimethoxybenzenesulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 5-bromo-N,2-dimethoxybenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N,2-dimethoxybenzenesulfonamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-bromo-N,2-dimethoxybenzenesulfonamide remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of 5-bromo-N,2-dimethoxybenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including organ damage and disruption of normal physiological functions .
Metabolic Pathways
5-bromo-N,2-dimethoxybenzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound can affect the flux of metabolites through specific pathways, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, 5-bromo-N,2-dimethoxybenzenesulfonamide is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 5-bromo-N,2-dimethoxybenzenesulfonamide is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 5-bromo-N,2-dimethoxybenzenesulfonamide within these compartments can affect its interactions with other biomolecules and its overall efficacy.
Propiedades
IUPAC Name |
5-bromo-N,2-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-13-7-4-3-6(9)5-8(7)15(11,12)10-14-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSYMLKVWWNCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



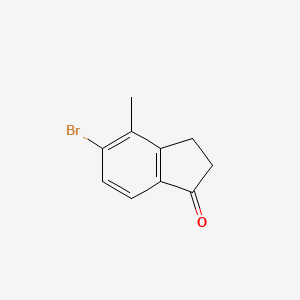
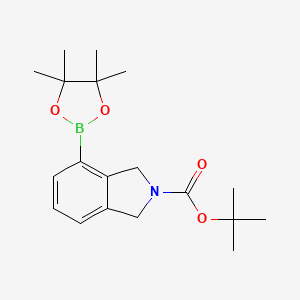
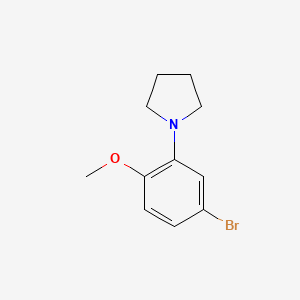
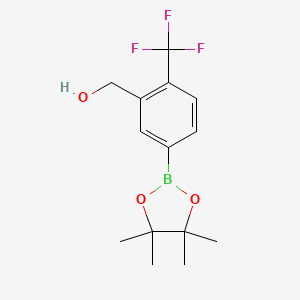
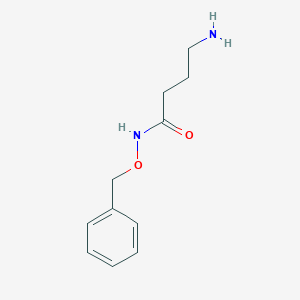
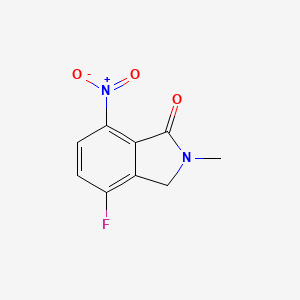
![Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1444780.png)
![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)


